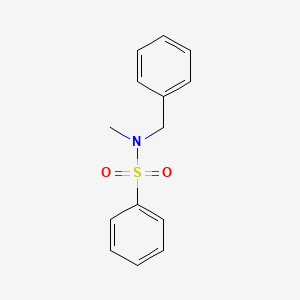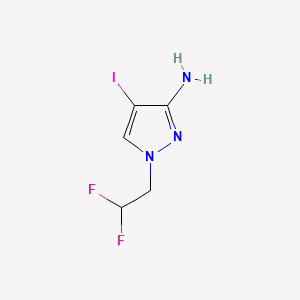
N-benzyl-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-methyl-benzenesulfonamide: is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. N-Benzyl-N-methyl-benzenesulfonamide is notable for its applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-methyl-benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with N-benzyl-N-methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of N-Benzyl-N-methyl-benzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity. The product is then purified through crystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-N-methyl-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Benzenesulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated benzenesulfonamides.
Scientific Research Applications
N-Benzyl-N-methyl-benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-N-methyl-benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes . The compound’s sulfonamide group is crucial for its binding to the enzyme’s active site, leading to inhibition.
Comparison with Similar Compounds
N-Butylbenzenesulfonamide: Used as a plasticizer and has similar chemical properties.
4-Methyl-N-(4-methylbenzyl)benzenesulfonamide: Another benzenesulfonamide derivative with distinct applications.
Uniqueness: N-Benzyl-N-methyl-benzenesulfonamide is unique due to its specific structural features, such as the benzyl and methyl groups attached to the nitrogen atom. These groups influence its reactivity and interactions with biological targets, making it distinct from other benzenesulfonamides.
Properties
Molecular Formula |
C14H15NO2S |
|---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
N-benzyl-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H15NO2S/c1-15(12-13-8-4-2-5-9-13)18(16,17)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
InChI Key |
NMRHCNYNTKGDGB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-Adamantyl)-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]acetamide](/img/structure/B10901446.png)
![2-chloro-4-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B10901451.png)
![N-[3-(dimethylamino)propyl]-3-[(naphthalen-1-yloxy)methyl]benzamide](/img/structure/B10901452.png)
![(2-bromo-4-{(Z)-[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-methoxyphenoxy)acetonitrile](/img/structure/B10901470.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]undecanehydrazide](/img/structure/B10901471.png)
![6-(Anthracen-9-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10901485.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10901489.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10901497.png)
![2-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10901506.png)
![(4-methyloctahydroquinolin-1(2H)-yl)[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B10901521.png)
![2-{5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10901527.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10901529.png)
![N-[1-(2,6-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B10901535.png)

